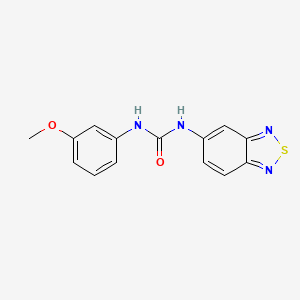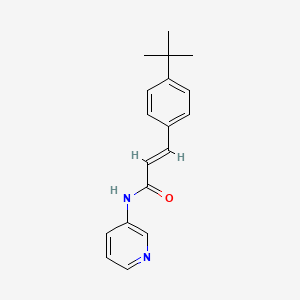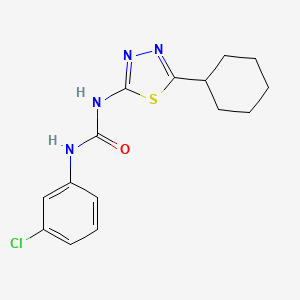![molecular formula C12H15NO4 B5691609 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid, also known as MMBO, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MMBO is a synthetic compound that has been synthesized in the laboratory through a specific method.
Mechanism of Action
The mechanism of action of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various cell types, including immune cells and cancer cells. This compound has also been found to induce cell death in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid in lab experiments is that it is a synthetic compound that can be easily produced in the laboratory. This makes it a more accessible and cost-effective option compared to natural compounds that may be more difficult to obtain. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the compound's effects on the gut microbiome, as recent studies have suggested that this compound may have an impact on gut health. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesis Methods
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is synthesized in the laboratory through a specific method that involves the reaction of 2-methoxy-5-methylphenylamine with ethyl acetoacetate. The reaction is catalyzed by acetic acid and results in the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases. The compound has been found to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as arthritis and cancer. This compound has also been studied for its potential use as an antiviral agent, with promising results in the treatment of HIV and hepatitis C.
properties
IUPAC Name |
4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXUVYIRJAFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)


![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)


![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)
![9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5691636.png)